

Technical Guide: Synthesis and Purification of SLU-10482

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Compound of Interest

Compound Name: SLU-10482

Cat. No.: B14083517

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **SLU-10482**, a potent antiparasitic agent. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of medicinal chemistry and drug development.

Introduction

SLU-10482 is an aryl acetamide triazolopyridazine derivative that has demonstrated significant efficacy against the parasite *Cryptosporidium parvum*, the causative agent of cryptosporidiosis. [1][2] Cryptosporidiosis is a diarrheal disease that can be severe and life-threatening, particularly in young children and immunocompromised individuals.[3] The current FDA-approved treatment, nitazoxanide, has limited efficacy, highlighting the urgent need for novel therapeutic agents.[3] **SLU-10482** has emerged as a promising lead compound, exhibiting sub-micromolar potency in in vitro assays and oral efficacy in a mouse model of *C. parvum* infection.[1][2][4][5]

While the precise mechanism of action and the biological target(s) of **SLU-10482** are currently unknown, its potent anti-cryptosporidial activity warrants further investigation for the development of new treatments for cryptosporidiosis.[1][2]

Compound Profile

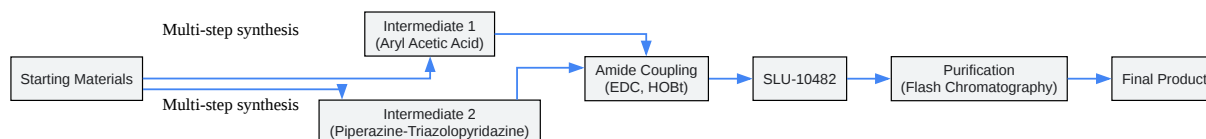
This section summarizes the key chemical and biological properties of **SLU-10482**.

Property	Value	Reference
IUPAC Name	2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1][6]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethan-1-one	[5]
CAS Number	2755451-45-5	[5]
Molecular Formula	C18H16F4N6O	[5]
Molecular Weight	408.35 g/mol	
Appearance	Solid	
Purity	≥98%	
Solubility	Soluble in DMSO, ethanol, and methanol.	[5]
In Vitro Potency (EC50)	0.07 μM against <i>C. parvum</i> in HCT-8 cells	[1][2][4][5]
In Vivo Efficacy (ED90)	< 5 mg/kg BID in a <i>C. parvum</i> infected mouse model	[1][2]

Synthesis of SLU-10482

The synthesis of **SLU-10482** is achieved through a multi-step process involving the preparation of key intermediates followed by a final amide coupling reaction. The general synthetic scheme is outlined below.

Synthetic Workflow



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Caption: Synthetic workflow for **SLU-10482**.

Experimental Protocol

The following protocol is adapted from the supplementary information of "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against *Cryptosporidium* Reveals Remarkable Role of Fluorine". **SLU-10482** is referred to as compound 52 in this publication.

Step 1: Synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (Intermediate 1)

The synthesis of this intermediate involves multiple steps which are not detailed here but can be found in the supporting information of the source publication. Commercially available starting materials can also be procured.

Step 2: Synthesis of 6-(piperazin-1-yl)-[1][4][6]triazolo[4,3-b]pyridazine (Intermediate 2)

This intermediate is prepared according to previously published methods.

Step 3: Amide Coupling to form **SLU-10482**

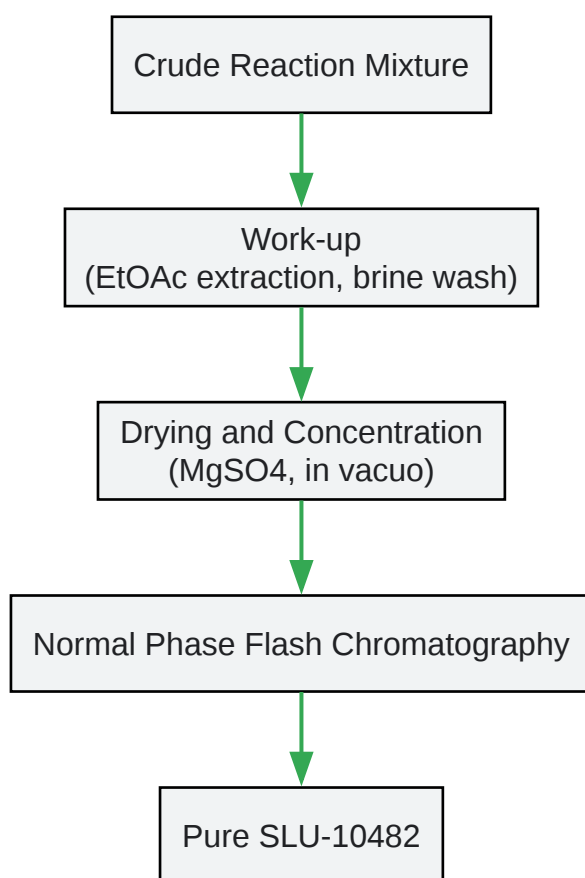
To a solution of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in dimethylformamide (DMF), are added 1-hydroxybenzotriazole (HOBt) (1.2 eq), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), and triethylamine (TEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes. Then, 6-(piperazin-1-yl)-[1][4][6]triazolo[4,3-b]pyridazine (1.0 eq) is added, and the reaction is stirred at room temperature overnight.

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification of SLU-10482

Following the synthesis, the crude product is purified to obtain **SLU-10482** with high purity.

Purification Workflow



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Caption: Purification workflow for **SLU-10482**.

Experimental Protocol

Work-up:

- The reaction mixture is diluted with ethyl acetate (EtOAc).

- The organic layer is washed sequentially with water and brine.
- The organic layer is then dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

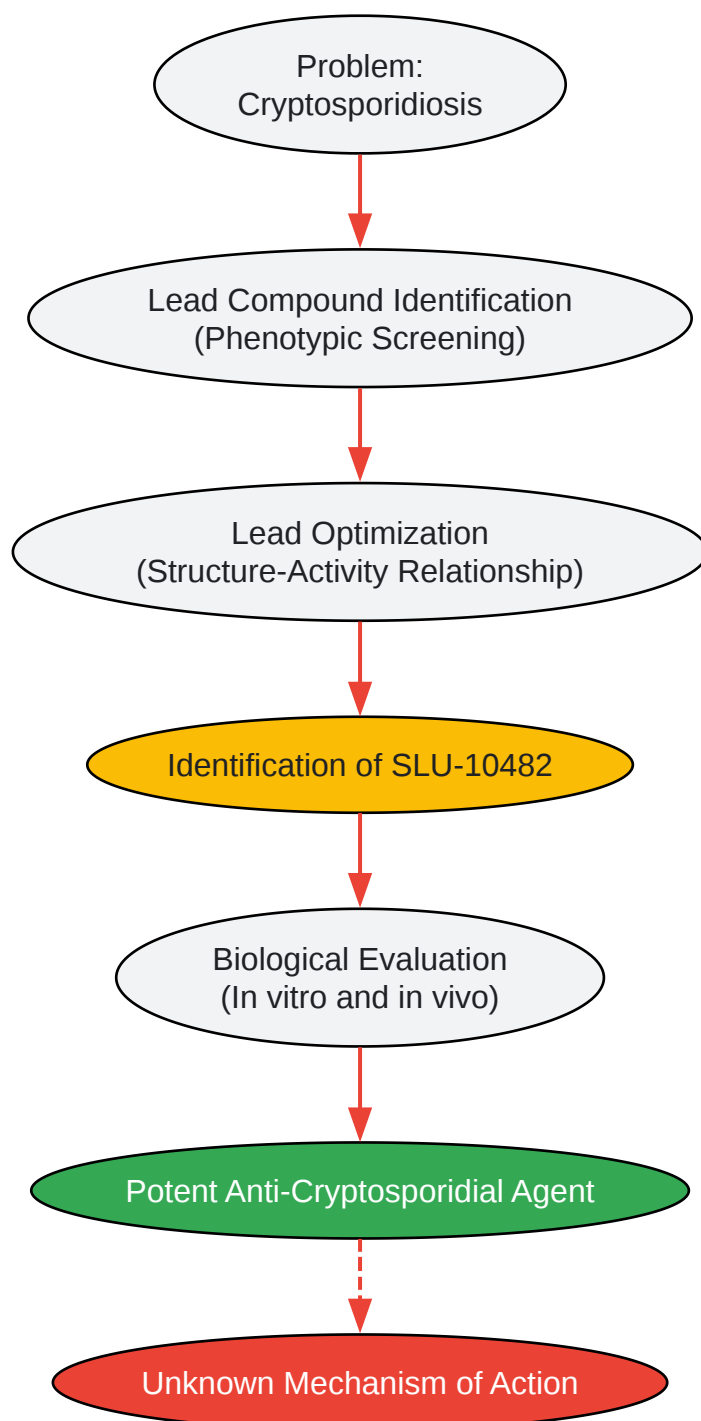
Purification:

The crude product is purified by normal phase flash chromatography on a silica gel column. The elution is performed using a gradient of 0-10% methanol in dichloromethane. The fractions containing the pure product are collected and concentrated to afford **SLU-10482** as a solid.

Biological Activity and Mechanism of Action

SLU-10482 is a potent inhibitor of *Cryptosporidium parvum* replication in vitro. However, the exact molecular target and the signaling pathway it modulates to exert its antiparasitic effect are currently unknown.^{[1][2]} The development of this compound was based on phenotypic screening, and further studies are required to elucidate its mechanism of action.

Logical Relationship in the Development of SLU-10482



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